N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound characterized by its unique structure, which includes fluorinated aromatic rings and a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of Fluorinated Aromatic Rings: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and thieno[3,2-d]pyrimidine core allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-(3-chloro-4-methylphenyl)-2-[3-(4-chloro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-(3-bromo-4-methylphenyl)-2-[3-(4-bromo-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific fluorinated aromatic rings, which confer unique chemical and biological properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17F2N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17F2N3O3S/c1-12-3-4-14(10-17(12)24)25-19(28)11-26-18-7-8-31-20(18)21(29)27(22(26)30)15-5-6-16(23)13(2)9-15/h3-10H,11H2,1-2H3,(H,25,28) |
InChI Key |
LIYMDFSGQBKAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3)F |
Origin of Product |
United States |
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